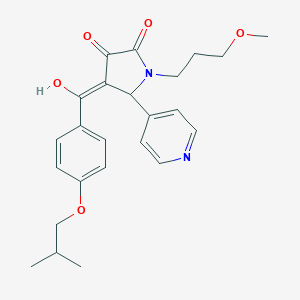![molecular formula C20H20N4 B266099 1-isopentyl-2-phenyl-1H-imidazo[4,5-b]quinoxaline](/img/structure/B266099.png)
1-isopentyl-2-phenyl-1H-imidazo[4,5-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylbutyl)-2-phenyl-1H-imidazo[4,5-b]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazo[4,5-b]quinoxaline core with a 3-methylbutyl group at the 1-position and a phenyl group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-isopentyl-2-phenyl-1H-imidazo[4,5-b]quinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Imidazole Ring Formation: The quinoxaline intermediate is then reacted with an appropriate aldehyde or ketone in the presence of an ammonium acetate catalyst to form the imidazoquinoxaline core.
Alkylation: The final step involves the alkylation of the imidazoquinoxaline core with 3-methylbutyl bromide in the presence of a strong base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Methylbutyl)-2-phenyl-1H-imidazo[4,5-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing any nitro or carbonyl groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced imidazoquinoxaline derivatives.
Substitution: Halogenated or alkylated imidazoquinoxaline derivatives.
Aplicaciones Científicas De Investigación
1-(3-Methylbutyl)-2-phenyl-1H-imidazo[4,5-b]quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-isopentyl-2-phenyl-1H-imidazo[4,5-b]quinoxaline involves its interaction with various molecular targets:
Molecular Targets: It can bind to DNA, enzymes, and receptors, affecting their function.
Pathways Involved: The compound may inhibit key enzymes involved in cell proliferation, leading to its potential anticancer effects. It can also modulate immune responses by interacting with specific receptors on immune cells.
Comparación Con Compuestos Similares
1-(3-Methylbutyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline: Similar structure but with a nitrophenyl group, showing different biological activities.
1-(3-Methylbutyl)-2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline: Contains a dimethoxyphenyl group, which may enhance its lipophilicity and biological activity.
Uniqueness: 1-(3-Methylbutyl)-2-phenyl-1H-imidazo[4,5-b]quinoxaline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Its combination of a 3-methylbutyl group and a phenyl group provides a distinct profile compared to other imidazoquinoxaline derivatives.
Propiedades
Fórmula molecular |
C20H20N4 |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
3-(3-methylbutyl)-2-phenylimidazo[4,5-b]quinoxaline |
InChI |
InChI=1S/C20H20N4/c1-14(2)12-13-24-19(15-8-4-3-5-9-15)23-18-20(24)22-17-11-7-6-10-16(17)21-18/h3-11,14H,12-13H2,1-2H3 |
Clave InChI |
FEYJXUSFTCLKOH-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC=CC=C4 |
SMILES canónico |
CC(C)CCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6E)-6-[4-(2,3-dimethylphenoxy)-1H-quinazolin-2-ylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B266016.png)
![1-benzyl-5-(2-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266039.png)
![2-{4-[2-(3-Isopropoxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide](/img/structure/B266064.png)
![1-(4-Hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B266074.png)

![(6E)-6-[4-(2,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B266077.png)
![(E)-{2-(3-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methanolate](/img/structure/B266082.png)
![2-[Ethyl(10-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)amino]ethanol](/img/structure/B266093.png)
![methyl 4-{3,9-dioxo-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B266104.png)
![(6E)-6-[4-(3,4-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B266106.png)
![(6E)-6-[4-(2,3-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B266113.png)
![3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-1-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B266122.png)
![1-(2,5-Dimethoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B266124.png)
![Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B266136.png)
